molecular formula C18H14ClIN2O4 B11536149 (4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione

(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B11536149
M. Wt: 484.7 g/mol
InChI Key: GRWVCSCYMBUFDZ-AWNIVKPZSA-N
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Description

(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a chlorophenyl group and an ethoxy-hydroxy-iodophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved by the condensation of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazolidine-3,5-dione core with a chlorobenzene derivative.

    Attachment of the ethoxy-hydroxy-iodophenyl group: This can be accomplished through a series of reactions, including iodination, hydroxylation, and ethoxylation of a suitable phenyl precursor, followed by coupling with the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.

    Inducing oxidative stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Meldrum’s acid: A versatile compound used in organic synthesis with a similar dione structure.

    Acetylacetone: A diketone compound with similar reactivity and applications in organic synthesis.

Uniqueness

(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14ClIN2O4

Molecular Weight

484.7 g/mol

IUPAC Name

(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H14ClIN2O4/c1-2-26-15-8-10(7-14(20)16(15)23)6-13-17(24)21-22(18(13)25)12-5-3-4-11(19)9-12/h3-9,23H,2H2,1H3,(H,21,24)/b13-6+

InChI Key

GRWVCSCYMBUFDZ-AWNIVKPZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)I)O

Origin of Product

United States

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